(1-tert-butyl-1H-pyrazol-4-yl)methanamine

Medicinal Chemistry Fragment-Based Drug Discovery Molecular Recognition

Fragment-based drug discovery requires high-purity, soluble fragments with validated vectors. The sp³ methylene linker of (1-tert-butyl-1H-pyrazol-4-yl)methanamine elevates amine basicity (pKa ~9-10) for robust salt-bridge formation at physiological pH. The dihydrochloride salt (CAS 2241138-18-9) ensures solubility up to 10 mM. • 95% purity minimizes side products in amide coupling or reductive amination • Balanced LogP (1.3-1.6) and low MW (153.22) confer optimal BBB permeability for CNS probes • N1 tert-butyl group anchors into kinase selectivity pockets (e.g., p38α, B-Raf).

Molecular Formula C8H15N3
Molecular Weight 153.22 g/mol
Cat. No. B13637539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-tert-butyl-1H-pyrazol-4-yl)methanamine
Molecular FormulaC8H15N3
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C=C(C=N1)CN
InChIInChI=1S/C8H15N3/c1-8(2,3)11-6-7(4-9)5-10-11/h5-6H,4,9H2,1-3H3
InChIKeyGVNMZIROFVFUCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-tert-Butyl-1H-pyrazol-4-yl)methanamine: Specialized Heterocyclic Building Block


(1-tert-Butyl-1H-pyrazol-4-yl)methanamine is a pyrazole derivative featuring a tert-butyl group at the N1 position and an aminomethyl substituent at the C4 position, distinguishing it from direct amino-substituted pyrazoles . This structural arrangement yields an alkylamine character, preserving high basicity and nucleophilicity, which is critical for applications in Fragment-Based Drug Discovery (FBDD) and as a versatile linker in kinase inhibitor and GPCR modulator synthesis [1]. The compound is commercially available as both a free base (CAS 1134690-18-8) and a dihydrochloride salt (CAS 2241138-18-9), with the latter offering enhanced aqueous solubility and handling stability for high-throughput screening workflows .

Free base for organic synthesis; dihydrochloride salt for aqueous HTS workflows
Privileged fragment scaffold for fragment-based drug discovery (kinase/GPCR)
Alkylamine linker vector for selective inhibitor SAR elaboration

(1-tert-Butyl-1H-pyrazol-4-yl)methanamine: Why Analog Substitution Fails


In-class pyrazole building blocks, such as 1-tert-butyl-1H-pyrazol-4-amine or (1-tert-butyl-1H-pyrazol-4-yl)methanol, are not interchangeable with (1-tert-butyl-1H-pyrazol-4-yl)methanamine due to fundamental differences in electronic configuration, steric presentation, and physicochemical behavior . The methanamine derivative features an sp³-hybridized methylene linker that decouples the amine from the aromatic ring, resulting in a pKa shift of approximately 4 log units higher than the directly attached 4-amine, drastically altering protonation state and salt-bridge formation potential at physiological pH . Additionally, the dihydrochloride salt form of the target compound provides markedly improved aqueous solubility compared to the free base or alternative non-amine derivatives, a critical factor for assay compatibility and formulation development [1]. The evidence below quantifies these and other critical differentiators, confirming that generic substitution will compromise experimental outcomes.

Amine type
4-aminomethyl (alkylamine) vs directly attached 4-amine: pKa shift may alter protonation and salt-bridge potential, limiting direct substitution.
Salt form
Free base vs dihydrochloride salt: aqueous solubility difference can impact assay compatibility and liquid handling reliability.
Purity grade
N-methyl analog often supplied at higher purity; substitution may introduce stoichiometry uncertainties in sensitive coupling reactions.

(1-tert-Butyl-1H-pyrazol-4-yl)methanamine: Key Differentiators


Elevated Basicity Enables Strong Electrostatic Binding

The (1-tert-butyl-1H-pyrazol-4-yl)methanamine scaffold exhibits a conjugate acid pKa in the range of 9.0–10.0, characteristic of an alkylamine, due to the sp³-hybridized methylene linker that prevents lone pair delocalization into the pyrazole ring . In contrast, the directly attached amino group in 1-tert-butyl-1H-pyrazol-4-amine suffers from resonance delocalization, reducing its pKa to approximately 5.0–6.0 . This 4-log unit difference dictates that at physiological pH (7.4), the methanamine derivative is predominantly protonated and capable of forming robust salt bridges with aspartate or glutamate residues, whereas the 4-amine analog remains largely unprotonated and electrostatically inert .

pKa Difference
Class-level
ΔpKa ≈ 4 log units (higher for methanamine)
Supports electrostatic binding context
Inferred from structural class trends; validate per target
Medicinal Chemistry Fragment-Based Drug Discovery Molecular Recognition

Dihydrochloride Salt for Aqueous Solubility

The (1-tert-butyl-1H-pyrazol-4-yl)methanamine dihydrochloride salt (CAS 2241138-18-9) exhibits excellent solubility in polar solvents, including water, a property explicitly highlighted as a key advantage over the free base for facilitating incorporation into complex molecular frameworks and high-throughput screening applications [1]. While the free base (CAS 1134690-18-8) is soluble in organic solvents such as DCM, methanol, ethanol, and DMSO, its aqueous solubility is limited . The salt form overcomes this limitation, providing a consistent and reproducible solution-phase behavior essential for automated liquid handling and biophysical assay development [1].

Aqueous Solubility
Reported
Dihydrochloride > free base (qualitative improvement)
Supports assay compatibility
Supplier-reported property; confirm per assay buffer
High-Throughput Screening Biophysical Assays Medicinal Chemistry

N-Methyl Analog Purity Advantage

Commercially available derivatives of the methanamine scaffold exhibit varying purity specifications that directly impact synthetic utility and analytical reproducibility. The dihydrochloride salt of (1-tert-butyl-1H-pyrazol-4-yl)methanamine is typically supplied with a minimum purity of 95% . In contrast, the N-methylated analog, 1-(1-(tert-butyl)-1H-pyrazol-4-yl)-N-methylmethanamine (CAS 1158063-57-0), is available at a higher purity of 98% . This quantitative difference is significant for applications requiring precise stoichiometry in coupling reactions or for generating reliable analytical standards, as impurities can interfere with reaction yields and confound spectroscopic characterization .

Purity Specification
Data to verify
≥95% vs ≥98% for N-methyl analog
May impact coupling stoichiometry
Commercial specification; lot-specific COA review needed
Chemical Synthesis Analytical Chemistry Quality Control

Balanced Lipophilicity for CNS and Peripheral Applications

The (1-tert-butyl-1H-pyrazol-4-yl)methanamine scaffold exhibits a predicted LogP in the range of 1.3–1.6, reflecting a favorable balance between lipophilicity and hydrophilicity . This is in contrast to the N-methyl analog, 1-(1-(tert-butyl)-1H-pyrazol-4-yl)-N-methylmethanamine, which has a measured LogP of 1.01 . The lower LogP of the N-methyl analog suggests slightly reduced membrane permeability potential, which may impact CNS exposure or cellular uptake . The methanamine's LogP range is considered optimal for achieving both good membrane permeability (LogP > 1) and acceptable aqueous solubility (LogP < 3), a key consideration in lead optimization for both central and peripheral targets .

Lipophilicity (LogP)
Context-dependent
LogP 1.3–1.6 vs 1.01 (N-methyl analog)
Supports permeability context
Predicted vs measured; confirm experimentally for target
Drug Design Pharmacokinetics CNS Penetration

(1-tert-Butyl-1H-pyrazol-4-yl)methanamine: Targeted Applications


FBDD Campaigns Targeting Kinases and GPCRs

The (1-tert-butyl-1H-pyrazol-4-yl)methanamine scaffold is a privileged fragment in FBDD due to its balanced physicochemical profile: a low molecular weight (153.22 g/mol), moderate lipophilicity (LogP ~1.3–1.6), and a high-quality primary amine vector for rapid elaboration . The dihydrochloride salt form ensures reliable aqueous solubility for fragment soaking or screening at concentrations up to 10 mM, a critical requirement for detecting weak initial binding events (KD > 100 µM) [1]. Its elevated basicity (pKa ~9.0–10.0) enables robust salt-bridge formation with conserved acidic residues (e.g., Asp86 in the kinase hinge region or Asp113 in GPCR transmembrane domains), enhancing the likelihood of identifying tractable hit matter .

Selective Kinase Inhibitor Synthesis

The tert-butyl group at the N1 position serves as a steric anchor that fills hydrophobic back-pockets common in kinase ATP-binding sites (e.g., the selectivity pocket of p38α or the DFG-out pocket of B-Raf), while the methanamine linker provides a vector for attaching a solubilizing tail or a hinge-binding moiety . The 95% purity specification of the dihydrochloride salt ensures that side-product formation from residual amines is minimized during amide coupling or reductive amination steps, leading to higher isolated yields of the desired inhibitor and cleaner analytical profiles . This is particularly important when generating focused libraries for structure-activity relationship (SAR) studies, where even minor impurities can confound biological data interpretation .

CNS-Penetrant Chemical Probes for Neuroscience

The LogP range of 1.3–1.6 places (1-tert-butyl-1H-pyrazol-4-yl)methanamine within the optimal window for passive blood-brain barrier (BBB) permeability (LogP 1–3) while maintaining sufficient aqueous solubility to avoid precipitation in cerebrospinal fluid . This balance is essential for developing chemical probes targeting CNS enzymes or receptors, such as phosphodiesterases (e.g., PDE10A) or trace amine-associated receptors (TAARs) . The compound's low molecular weight and low number of rotatable bonds (2) further favor BBB penetration by minimizing the energetic penalty for membrane translocation .

Application
Selection Property
Validation Focus
FBDD (kinase/GPCR)
Amine fragment vector and dihydrochloride salt solubility
Fragment screening and salt-bridge binding context
Kinase inhibitor SAR
N1 steric anchor and ≥95% purity grade
Coupling yield and analytical consistency
CNS chemical probes
Drug-like LogP and low molecular weight
Passive permeability and aqueous solubility balance

Technical Documentation Hub

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13 linked technical documents
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